molecular formula CH8N4O2 B14066398 Hydrazine;hydrazinecarboxylic acid CAS No. 10195-79-6

Hydrazine;hydrazinecarboxylic acid

Cat. No.: B14066398
CAS No.: 10195-79-6
M. Wt: 108.10 g/mol
InChI Key: BPLLFUVTGWVFBI-UHFFFAOYSA-N
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Description

Hydrazine;hydrazinecarboxylic acid is a compound that consists of hydrazine and hydrazinecarboxylic acid. Hydrazine is a simple nitrogen compound with the formula N₂H₄, while hydrazinecarboxylic acid is a derivative of hydrazine with the formula CH₄N₂O₂. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazine;hydrazinecarboxylic acid can be synthesized through several methods. One common method involves the reaction of hydrazine with carbon dioxide under controlled conditions to form hydrazinecarboxylic acid. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where hydrazine and carbon dioxide are combined in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or crystallization processes to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Hydrazine;hydrazinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitrogen gas and water.

    Reduction: It can be reduced to form ammonia and other nitrogen-containing compounds.

    Substitution: It can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitrogen gas and water.

    Reduction: Ammonia and other nitrogen-containing compounds.

    Substitution: Various halogenated derivatives of hydrazinecarboxylic acid.

Scientific Research Applications

Hydrazine;hydrazinecarboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.

    Biology: It is used in the study of enzyme mechanisms and as a tool for probing biological pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hydrazine;hydrazinecarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Hydrazine;hydrazinecarboxylic acid can be compared with other similar compounds such as:

    Hydrazine: A simpler nitrogen compound with the formula N₂H₄.

    Carbazic acid: A monocarboxylic acid derived from hydrazine.

    Hydrazones: Compounds formed by the reaction of hydrazine with aldehydes or ketones.

This compound is unique due to its combination of hydrazine and carboxylic acid functionalities, which confer distinct reactivity and applications compared to its simpler counterparts.

Properties

CAS No.

10195-79-6

Molecular Formula

CH8N4O2

Molecular Weight

108.10 g/mol

IUPAC Name

hydrazine;hydrazinecarboxylic acid

InChI

InChI=1S/CH4N2O2.H4N2/c2-3-1(4)5;1-2/h3H,2H2,(H,4,5);1-2H2

InChI Key

BPLLFUVTGWVFBI-UHFFFAOYSA-N

Canonical SMILES

C(=O)(NN)O.NN

Origin of Product

United States

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